Benzeneacetic acid, 4-(1-naphthalenylmethyl)-
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Overview
Description
2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid is an organic compound that features a naphthalene ring attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzyl chloride.
Friedel-Crafts Alkylation: Naphthalene undergoes Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(chloromethyl)naphthalene.
Grignard Reaction: The 1-(chloromethyl)naphthalene is then reacted with phenylmagnesium bromide (Grignard reagent) to form 1-(naphthalen-1-ylmethyl)benzene.
Oxidation: The final step involves the oxidation of 1-(naphthalen-1-ylmethyl)benzene using potassium permanganate or another suitable oxidizing agent to yield 2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl ring instead of a naphthalene ring.
Naphthaleneacetic acid: Contains a naphthalene ring but lacks the phenylacetic acid moiety.
Uniqueness
2-(4-(Naphthalen-1-ylmethyl)phenyl)acetic acid is unique due to the presence of both naphthalene and phenylacetic acid moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
832730-94-6 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-[4-(naphthalen-1-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)13-15-10-8-14(9-11-15)12-17-6-3-5-16-4-1-2-7-18(16)17/h1-11H,12-13H2,(H,20,21) |
InChI Key |
FAVBMXBFTXRCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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